2-(Dimethoxymethyl)aniline
Overview
Description
2-(Dimethoxymethyl)aniline is an organic compound with the molecular formula C₉H₁₃NO₂ It is a derivative of aniline, where the aniline ring is substituted with a dimethoxymethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Dimethoxymethyl)aniline can be synthesized through the reaction of 2-nitrobenzaldehyde with trimethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in methanol at elevated temperatures (around 70°C) for an hour. The resulting mixture is then quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the dimethoxymethyl group directs the substitution to the ortho and para positions relative to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The dimethoxymethyl group can enhance the compound’s ability to interact with specific active sites, leading to changes in biological activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of metabolic processes .
Comparison with Similar Compounds
Aniline (C₆H₅NH₂): The parent compound, which lacks the dimethoxymethyl group.
3-(Dimethoxymethyl)aniline (C₉H₁₃NO₂): A positional isomer with the dimethoxymethyl group at the meta position.
N,N-Dimethylaniline (C₆H₅N(CH₃)₂): A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness: 2-(Dimethoxymethyl)aniline is unique due to the presence of the dimethoxymethyl group at the ortho position, which influences its chemical reactivity and biological activity. This substitution pattern can lead to different interactions with molecular targets compared to its isomers and other derivatives .
Properties
IUPAC Name |
2-(dimethoxymethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSXXJYOJXPVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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